molecular formula C7H12Cl2N4 B2513981 N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride CAS No. 1431960-90-5

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride

Cat. No.: B2513981
CAS No.: 1431960-90-5
M. Wt: 223.1
InChI Key: FLXCQCDEUMUCBT-UHFFFAOYSA-N
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Description

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C7H12Cl2N4.

Preparation Methods

The synthesis of N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride typically involves the reaction of 4-chloropyrimidine with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride can be compared with other similar compounds, such as:

  • N1-(4-bromopyrimidin-2-yl)propane-1,3-diamine hydrochloride
  • N1-(4-fluoropyrimidin-2-yl)propane-1,3-diamine hydrochloride

These compounds share similar structures but differ in their halogen substituents, which can influence their chemical reactivity and biological activities. The unique properties of this compound make it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(4-chloropyrimidin-2-yl)propane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4.ClH/c8-6-2-5-11-7(12-6)10-4-1-3-9;/h2,5H,1,3-4,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXCQCDEUMUCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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